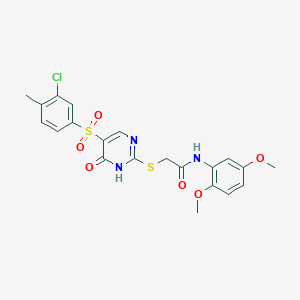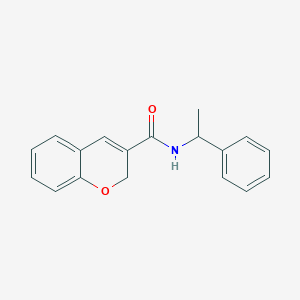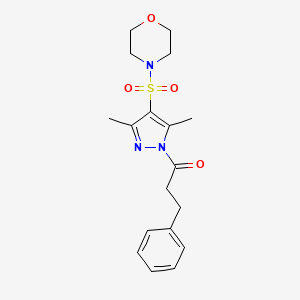![molecular formula C19H16N4O2 B14971813 1-ethyl-6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B14971813.png)
1-ethyl-6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with an oxadiazole ring and a pyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE typically involves multi-step organic reactions
Synthesis of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine derivative.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine and quinoline rings. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Due to its unique structural features, the compound is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biological studies to investigate the interactions of quinoline derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core, but lacking the oxadiazole and pyridine substituents.
Quinoline N-oxide: A derivative of quinoline with an oxidized nitrogen atom, differing in its electronic properties and reactivity.
Oxadiazole-Quinoline Hybrids: Compounds that combine the structural features of oxadiazole and quinoline, similar to the compound but with variations in the substituents.
The uniqueness of 1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-ethyl-6-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
InChI |
InChI=1S/C19H16N4O2/c1-3-23-11-15(17(24)14-10-12(2)4-5-16(14)23)19-21-18(22-25-19)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
LDGVYZFRYKEURY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide](/img/structure/B14971741.png)

![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971757.png)

![7'-hydroxy-8-methoxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971767.png)

![N-(2-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971783.png)
![6-(4-methylphenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971787.png)
![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide](/img/structure/B14971788.png)
![7-(2-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971791.png)
![N-mesityl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B14971799.png)


![1-cyclopropyl-5,7-dimethyl-2-[(2-methylbenzyl)sulfanyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14971808.png)
